molecular formula C4H7N3O2 B12125063 1-Allyl-1-nitrosourea CAS No. 760-56-5

1-Allyl-1-nitrosourea

Cat. No.: B12125063
CAS No.: 760-56-5
M. Wt: 129.12 g/mol
InChI Key: WBBDVRPSJSJSPC-UHFFFAOYSA-N
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Description

1-Allyl-1-nitrosourea is a member of the nitrosourea family, which is known for its antitumor properties. These compounds are unique due to their ability to cross the blood-brain barrier, making them effective in treating brain tumors . The chemical structure of this compound includes an allyl group attached to a nitrosourea moiety, which contributes to its biological activity.

Preparation Methods

The synthesis of 1-Allyl-1-nitrosourea typically involves the reaction of allylamine with nitrosyl chloride. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

1-Allyl-1-nitrosourea undergoes various chemical reactions, including:

Scientific Research Applications

1-Allyl-1-nitrosourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound targets rapidly dividing cells, making it effective against tumors. The pathways involved include the activation of DNA damage response mechanisms and the induction of oxidative stress .

Comparison with Similar Compounds

1-Allyl-1-nitrosourea is compared with other nitrosoureas such as:

Properties

CAS No.

760-56-5

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

1-nitroso-1-prop-2-enylurea

InChI

InChI=1S/C4H7N3O2/c1-2-3-7(6-9)4(5)8/h2H,1,3H2,(H2,5,8)

InChI Key

WBBDVRPSJSJSPC-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C(=O)N)N=O

Origin of Product

United States

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